![molecular formula C7H11NO4 B1382022 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid CAS No. 1781792-63-9](/img/structure/B1382022.png)

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid

Descripción general

Descripción

Molecular Structure Analysis

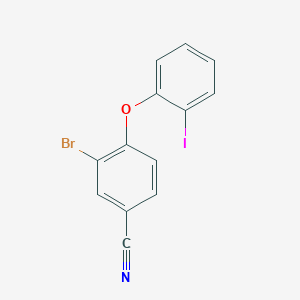

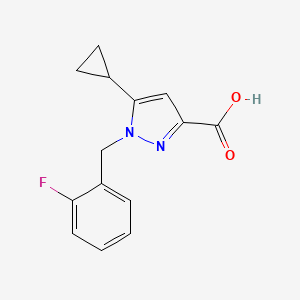

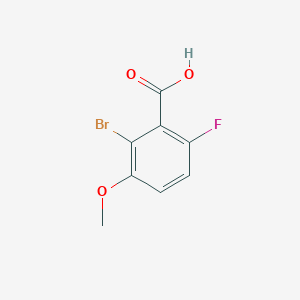

The molecular structure of 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is characterized by a combination of an acetylazetidin-3-yl group and an oxyacetic acid group . The molecule has a molecular weight of 173.17 g/mol.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.31±0.1 g/cm3 and a predicted boiling point of 423.1±35.0 °C . Its molecular weight is 173.17 g/mol.Aplicaciones Científicas De Investigación

Acetic Acid Bacteria in Fermentation and Biotechnology

Acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages like vinegar, kombucha, and certain beers. These bacteria utilize an "oxidative" fermentation process, converting substrates into valuable products, including the well-known conversion of ethanol to acetic acid. The review highlights the importance of AAB in food and beverage industries and their potential for biotechnological applications, such as vitamin C production, underscoring the significance of acetic acid in various industrial processes (Lynch et al., 2019).

Acetic Acid in Microbial Regulation and Biochemistry

Research on acetic acid's role in yeast cells has shed light on the molecular mechanisms of cell death induced by this compound. This understanding is vital for biotechnological applications and biomedical strategies, particularly in leveraging acetic acid's impact on cellular functions for industrial yeast strain development and potential therapeutic interventions (Chaves et al., 2021).

Environmental and Industrial Applications of Acetic Acid Derivatives

The separation of acetic acid from aqueous mixtures via pervaporation using polymeric membranes has significant industrial importance, especially for recycling acetic acid from industrial wastewater. This process highlights acetic acid's role in addressing environmental concerns and enhancing sustainability in chemical processes (Aminabhavi & Toti, 2003).

Acetic Acid Resistance Mechanisms

Understanding the mechanisms behind acetic acid bacteria's resistance to high acetic acid concentrations is crucial for optimizing industrial vinegar fermentation processes. This research area focuses on the metabolic pathways involved in carbohydrate, protein, and lipid metabolism, as well as stress response mechanisms, which are essential for developing high-performance microbial strains for vinegar production (Xia et al., 2017).

Mecanismo De Acción

As an NSAID, 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid likely works by reducing the production of prostaglandins, substances in the body that cause inflammation. This helps to reduce inflammation and pain.

Propiedades

IUPAC Name |

2-(1-acetylazetidin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-5(9)8-2-6(3-8)12-4-7(10)11/h6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSKFICLVMNVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)

![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)